
3-Ethyl-5-fluorobenzoic acid
Overview
Description
3-Ethyl-5-fluorobenzoic acid: is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylfluorobenzene is then subjected to oxidation using potassium permanganate (KMnO4) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound can be converted to 3-carboxy-5-fluorobenzoic acid.
Reduction: The reduction of this compound yields 3-ethyl-5-fluorobenzyl alcohol.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-5-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-5-fluorobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to biological targets due to its electronegativity and ability to form hydrogen bonds. The ethyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar structure but lacks the ethyl group.
5-Fluoro-2-methylbenzoic acid: Similar structure but has a methyl group instead of an ethyl group.
3-Ethylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Ethyl-5-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. The presence of the fluorine atom can also influence the compound’s biological activity, making it a valuable compound for various applications .
Biological Activity
3-Ethyl-5-fluorobenzoic acid (C9H9FO2) is an organic compound characterized by a benzene ring substituted with an ethyl group at the third position and a fluorine atom at the fifth position. This unique structure imparts distinct chemical properties that can significantly affect its biological activity. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.
The presence of the fluorine atom enhances the compound's binding affinity to biological targets due to its electronegativity, while the ethyl group influences lipophilicity, affecting distribution within biological systems. The compound undergoes various chemical reactions, including oxidation and reduction, which can alter its biological properties.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Major Products Formed |
---|---|---|
Oxidation | Ethyl group oxidized to carboxylic acid | 3-Carboxy-5-fluorobenzoic acid |
Reduction | Carboxylic acid reduced to alcohol | 3-Ethyl-5-fluorobenzyl alcohol |
Substitution | Fluorine atom replaced with other functional groups | Various derivatives depending on nucleophile |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes and receptors. It has been studied for its potential applications in medicinal chemistry, particularly in drug development.
Enzyme Interaction
In biochemical assays, this compound may interact with enzymes, altering their activity. Its structural characteristics allow it to serve as a probe in enzyme studies, providing insights into enzyme mechanisms and interactions.
Case Studies and Research Findings
- Antiparasitic Activity : A study evaluated the antiparasitic activity of various fluorinated compounds, including derivatives of benzoic acid. The findings suggested that modifications in structure could enhance activity against Plasmodium falciparum, the causative agent of malaria. While specific data for this compound was not highlighted, the trends observed indicate potential for similar compounds in antiparasitic applications .
- Cancer Research : Another study focused on benzofuran derivatives demonstrated that structural modifications could lead to significant growth inhibitory effects against various cancer cell lines. Although this compound was not directly tested, the implications of fluorinated compounds in cancer therapy are noteworthy .
- Biosensor Applications : The compound has been explored in the context of biosensors for detecting biomarkers due to its ability to interact with biological systems effectively. This highlights its versatility and potential utility in diagnostic applications .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is essential.
Table 2: Comparison with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
3-Fluorobenzoic acid | Lacks ethyl group | Moderate enzyme interaction |
5-Fluoro-2-methylbenzoic acid | Methyl group instead of ethyl | Lower binding affinity |
3-Ethylbenzoic acid | Lacks fluorine atom | Reduced lipophilicity |
Properties
IUPAC Name |
3-ethyl-5-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACPZQPRJQGCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308784 | |
Record name | 3-Ethyl-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261843-53-1 | |
Record name | 3-Ethyl-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261843-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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